

what is the structure of 4-(4-chlorophenoxy)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-(4-chlorophenoxy)benzenesulfonyl chloride
Compound Name:	4-(4-chlorophenoxy)benzenesulfonyl chloride
Cat. No.:	B064962

[Get Quote](#)

An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenesulfonyl chloride

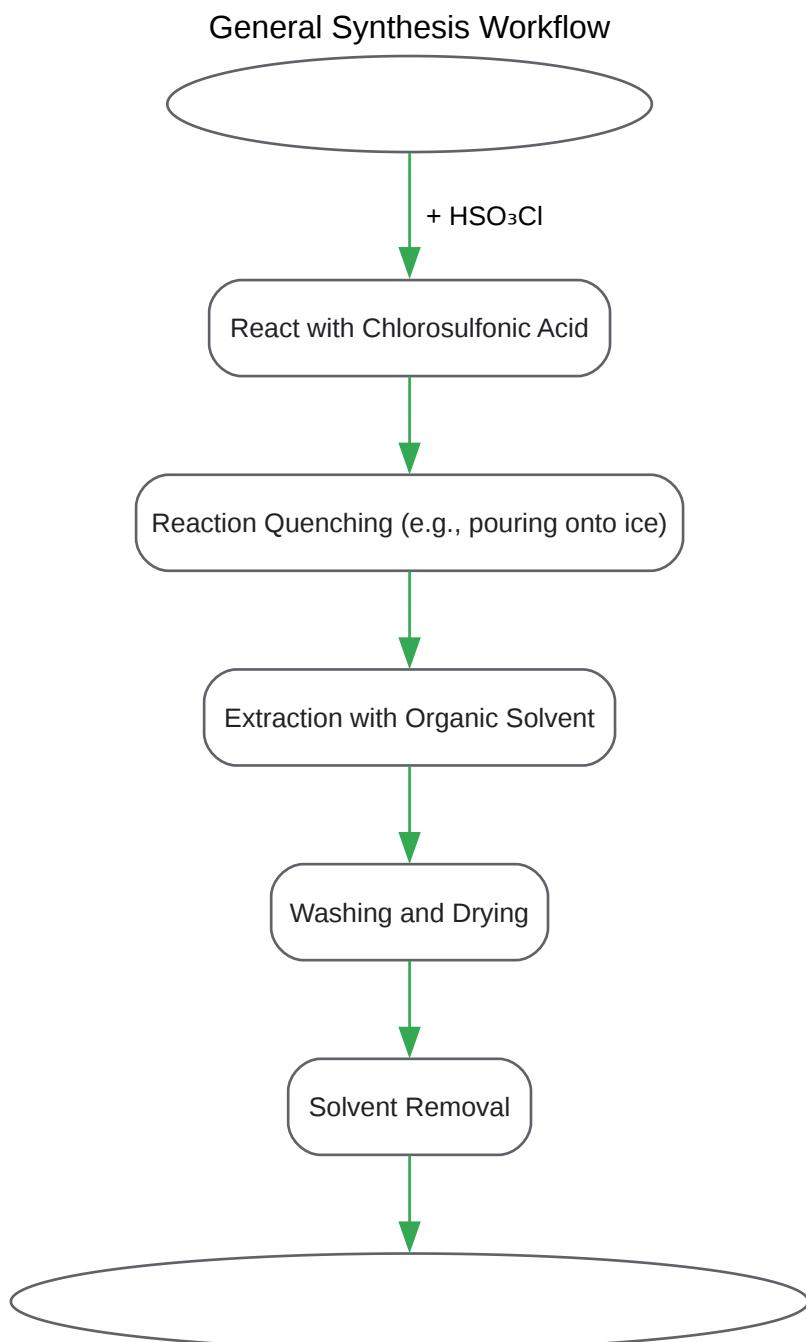
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **4-(4-chlorophenoxy)benzenesulfonyl chloride**, a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

4-(4-chlorophenoxy)benzenesulfonyl chloride is an organic compound featuring a central benzenesulfonyl chloride group. A 4-chlorophenoxy group is attached at the para-position of the benzene ring. The molecule's reactivity is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution.[\[1\]](#)[\[2\]](#)

The structure consists of two phenyl rings linked by an ether bond, with a chlorine atom and a sulfonyl chloride group attached to respective rings in the para positions. This arrangement influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl chloride and the chlorine atom enhances the electrophilicity of the sulfur center.
[\[2\]](#)

Caption: 2D structure of **4-(4-chlorophenoxy)benzenesulfonyl chloride**.


Physicochemical Data

The key physicochemical properties of **4-(4-chlorophenoxy)benzenesulfonyl chloride** are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

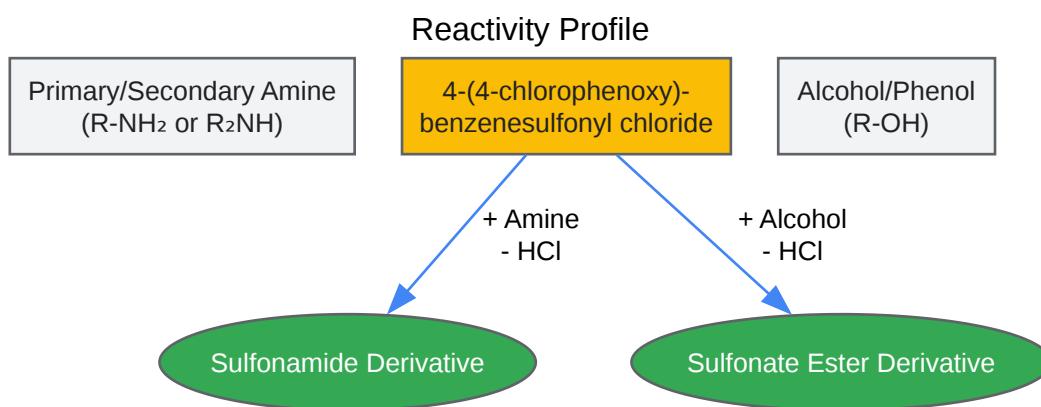
Property	Value	Reference
CAS Number	191327-30-7	[1] [3]
Molecular Formula	C ₁₂ H ₈ Cl ₂ O ₃ S	[1] [2] [4]
Molecular Weight	303.16 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	≥ 90% (HPLC)	[1]
Synonyms	[4-(4-Chlorophenoxy)phenyl]sulfonyl chloride	[1]
Storage Conditions	Store at 0-8°C	[1]

Synthesis

The synthesis of **4-(4-chlorophenoxy)benzenesulfonyl chloride** typically involves the chlorosulfonation of 4-chlorophenoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.


Reactivity and Applications

The primary application of **4-(4-chlorophenoxy)benzenesulfonyl chloride** lies in its role as a versatile building block in organic synthesis.^[1] The sulfonyl chloride group is a potent

electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Key Applications:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate for creating drug candidates, particularly in the development of anti-inflammatory and antibacterial agents.^[1] The introduction of the sulfonyl moiety can enhance the biological activity and stability of molecules.^[1]
- **Agrochemical Development:** The compound is employed in formulating herbicides and pesticides.^[1] The chlorophenoxy group contributes to the selectivity and potency of these agrochemicals.^[1]
- **Material Science:** It is used to modify polymer properties, leading to materials with improved thermal stability and mechanical strength.^[1]

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution reactions of the title compound.

Experimental Protocols

While a specific, peer-reviewed protocol for this exact molecule is not readily available, a general procedure can be adapted from the synthesis of structurally similar compounds like 4-chlorobenzenesulfonyl chloride.^{[5][6]}

Hypothetical Synthesis Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (1.05 equivalents). Cool the flask to 0-5°C using an ice bath.
- **Addition of Reactant:** Slowly add 4-chlorophenoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
- **Workup:** Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the excess chlorosulfonic acid and precipitate the crude product.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) twice.
- **Washing:** Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product. The purity should be confirmed by HPLC and structural identity by NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-chlorophenoxy)benzenesulfonyl Chloride | 191327-30-7 | Benchchem [benchchem.com]
- 3. 4-(4-Chlorophenoxy)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 5. prepchem.com [prepchem.com]
- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [what is the structure of 4-(4-chlorophenoxy)benzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064962#what-is-the-structure-of-4-4-chlorophenoxybenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com